6-(Cyclopentyloxy)pyridine-3-carboxylic acid

Vue d'ensemble

Description

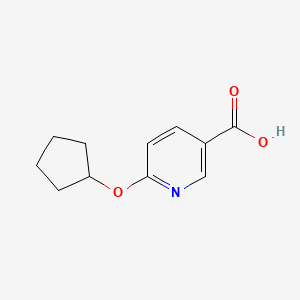

6-(Cyclopentyloxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C11H13NO3 It is a pyridine derivative, characterized by the presence of a cyclopentyloxy group at the 6th position and a carboxylic acid group at the 3rd position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the cyclopentyloxy group.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Cyclopentyloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The cyclopentyloxy group can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

6-(Cyclopentyloxy)pyridine-3-carboxylic acid has been identified as a compound with significant pharmacological properties. Notably, it has shown potential as an anti-inflammatory agent by acting on phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways related to inflammation. Research indicates that derivatives of this compound can effectively inhibit phosphodiesterase 4, which is implicated in chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: Anti-inflammatory Properties

A study demonstrated that certain derivatives of this compound exhibited low nanomolar potency against phosphodiesterase 4, suggesting a strong potential for development into anti-inflammatory drugs .

Synthesis and Chemical Reactions

The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various thioesters through metal-free coupling reactions with thiols, showcasing its utility in creating biologically active fragments .

Synthesis Example

A notable synthesis method involves the use of 4-bromo pyridine-borane complexes as catalysts for the direct conversion of carboxylic acids like this compound into thioesters, which are valuable intermediates in drug development .

Biological Research Applications

In biological studies, this compound has been evaluated for its effects on lymphocytes. It has been observed that the compound can influence lymphocyte activity but requires injection for efficacy due to its lack of oral bioavailability .

Pharmacological Effects

The compound's pharmacological effects include modulation of immune responses, making it a candidate for further research in immunology and therapeutic applications targeting immune-related conditions .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Inhibits phosphodiesterase 4 |

| Organic Synthesis | Building block for thioester synthesis | Catalyzed reactions using pyridine-borane complexes |

| Biological Research | Modulation of lymphocyte activity | Requires injection; not orally active |

| Safety | Causes skin irritation; harmful if ingested | Careful handling required |

Mécanisme D'action

The mechanism of action of 6-(Cyclopentyloxy)pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentyloxy group can enhance the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methoxypyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

6-Ethoxypyridine-3-carboxylic acid: Contains an ethoxy group instead of a cyclopentyloxy group.

6-Propoxypyridine-3-carboxylic acid: Features a propoxy group in place of the cyclopentyloxy group.

Uniqueness

6-(Cyclopentyloxy)pyridine-3-carboxylic acid is unique due to the presence of the cyclopentyloxy group, which can impart distinct steric and electronic properties compared to other alkoxy-substituted pyridine derivatives. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.

Activité Biologique

6-(Cyclopentyloxy)pyridine-3-carboxylic acid is a pyridine derivative known for its unique structural features, which include a cyclopentyloxy group and a carboxylic acid group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : Approximately 207.23 g/mol

- Structure : The compound features a pyridine ring with a cyclopentyloxy substituent at the 6-position and a carboxylic acid at the 3-position.

The structural uniqueness of this compound contributes significantly to its reactivity and potential biological activities. The functional groups present allow for various chemical reactions, which may influence its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- PC-3 (prostate cancer)

In vitro tests demonstrated that certain derivatives exhibited IC50 values ranging from 5.5 to 18.1 µM, indicating potent antitumor activity compared to established chemotherapeutic agents like sorafenib, which has an IC50 of 1.28 µM .

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated. These compounds demonstrated significant scavenging activity against radical cations like ABTS- +, suggesting their potential in mitigating oxidative stress-related damage in cells .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, such as EGFR kinase.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death through intrinsic apoptotic pathways, characterized by mitochondrial changes and caspase activation .

- Cell Cycle Arrest : Some studies indicate that these compounds can disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates.

Study on Antitumor Properties

A study focused on synthesizing and evaluating the antitumor activity of various pyridine derivatives, including those structurally similar to this compound, reported promising results. The most potent derivatives showed significant inhibition of tumor cell proliferation and induced apoptosis in vitro .

Pharmacological Profile

Another investigation into the pharmacological effects of this compound indicated that it is not orally active and requires injection for effective delivery. It has been noted to affect lymphocyte function, suggesting potential applications in immunomodulation .

Comparative Analysis

| Compound Name | Molecular Formula | Key Activity | IC50 (µM) |

|---|---|---|---|

| This compound | C₁₁H₁₃NO₃ | Antitumor | 5.5 - 18.1 |

| Sorafenib | C₂₂H₂₂ClF₂N₄O₃S | Antitumor | 1.28 |

| Other Pyridine Derivatives | Varies | Antioxidant | Varies |

Propriétés

IUPAC Name |

6-cyclopentyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEHWQFWKIXXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509101-14-8 | |

| Record name | 6-(cyclopentyloxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.